![molecular formula C18H12F3N3O3S B2430598 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 299953-95-0](/img/structure/B2430598.png)
3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. The compound has a molecular weight of 407.374 . More research is needed to determine other properties such as solubility, stability, and reactivity.Scientific Research Applications
Thiazolides and Their Broad-spectrum Anti-infective Properties
Thiazolides, including compounds like 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, represent a novel class of anti-infective drugs. These compounds exhibit a wide range of activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group is crucial for the activity against anaerobic or microaerophilic parasites and bacteria. However, intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Nitro- and bromo-thiazolides are effective against proliferating mammalian cells, suggesting multiple mechanisms of action. These include the reduction of the nitro group into a toxic intermediate for microaerophilic pathogens and the triggering of apoptosis in mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).
Antiparasitic Activity Independent of Nitro Group
Studies on thiazolides, including derivatives of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have shown that the antiparasitic activity of these compounds against Neospora caninum tachyzoites in vitro does not necessarily require the nitro group. Modifications, such as replacing the nitro group on the thiazole ring with a bromide, can maintain or even enhance the antiparasitic activity, indicating the possibility of alternative mechanisms of action beyond the proposed reduction of the nitro group by nitroreductases (Esposito et al., 2005).
Structure-Activity Relationships in Antitumor Applications
Benzothiazole derivatives, designed based on 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have shown potent antitumor activities. The synthesis of such derivatives without a nitro group has led to compounds with excellent in vivo inhibitory effects on tumor growth, demonstrating the potential of these molecules in cancer therapy. These findings highlight the importance of the thiazole ring and the positioning of functional groups in determining the biological activity of these compounds (Yoshida et al., 2005).
Luminescence Sensitization and Coordination Chemistry
Thiophenyl-derivatized nitrobenzoato antennas, including those related to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how substituents influence the electronic properties and luminescence efficiency of coordination compounds, which is valuable for the development of new materials with potential applications in sensing and imaging (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
The safety and hazards associated with “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with caution and use appropriate safety measures.
Mechanism of Action
Target of Action
The primary targets of the compound “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Compounds with similar structures have been shown to have effects on various biochemical pathways
properties
IUPAC Name |
3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSOLXQIGJTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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